molecular formula C22H14N4O5 B12601725 4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- CAS No. 649758-01-0

4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-

Cat. No.: B12601725
CAS No.: 649758-01-0
M. Wt: 414.4 g/mol
InChI Key: RIDAWOMSOKIMQR-UHFFFAOYSA-N
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Description

4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a nitro group, an azo linkage, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- typically involves multi-step organic reactions. One common method includes the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave-assisted conditions to form quinoline derivatives . The introduction of the azo group can be achieved through diazotization followed by azo coupling reactions. The nitro group is usually introduced via nitration reactions using concentrated nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azo linkage can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under mild conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted quinoline derivatives.

    Substitution: Various functionalized quinoline derivatives depending on the electrophile used.

Scientific Research Applications

4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: The presence of the azo linkage and nitro group in 4-quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- imparts unique chemical reactivity and potential applications that are not observed in its simpler analogs. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its utility in various scientific and industrial applications.

Properties

CAS No.

649758-01-0

Molecular Formula

C22H14N4O5

Molecular Weight

414.4 g/mol

IUPAC Name

2-[4-[(4-hydroxyphenyl)diazenyl]phenyl]-6-nitroquinoline-4-carboxylic acid

InChI

InChI=1S/C22H14N4O5/c27-17-8-5-15(6-9-17)25-24-14-3-1-13(2-4-14)21-12-19(22(28)29)18-11-16(26(30)31)7-10-20(18)23-21/h1-12,27H,(H,28,29)

InChI Key

RIDAWOMSOKIMQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O)N=NC4=CC=C(C=C4)O

Origin of Product

United States

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